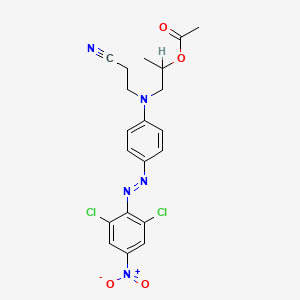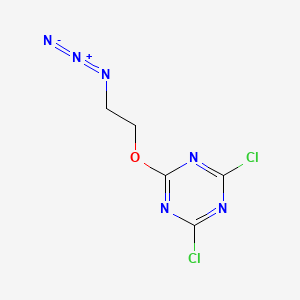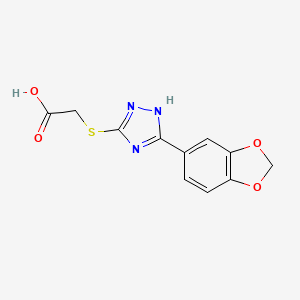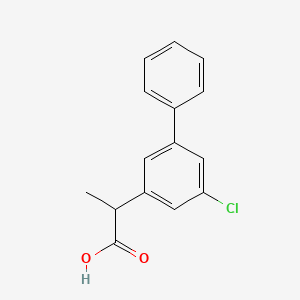
2,4-Diphenylbutane-2-peroxol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diphenylbutane-2-peroxol is an organic peroxide compound characterized by the presence of two phenyl groups attached to a butane backbone with a peroxide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diphenylbutane-2-peroxol typically involves the reaction of 2,4-diphenylbutane with hydrogen peroxide under acidic conditions. The reaction proceeds through the formation of a hydroperoxide intermediate, which subsequently rearranges to form the desired peroxide compound.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure controlled reaction conditions and high yield. The use of catalysts and optimized temperature and pressure conditions are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Diphenylbutane-2-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxide linkage can be cleaved to form phenyl radicals, which can further react to form various oxidation products.
Reduction: The compound can be reduced to form 2,4-diphenylbutane and water.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products:
Oxidation: Phenyl radicals and various oxidation products.
Reduction: 2,4-Diphenylbutane and water.
Substitution: Brominated or nitrated derivatives of the phenyl groups.
Applications De Recherche Scientifique
2,4-Diphenylbutane-2-peroxol has several applications in scientific research:
Chemistry: Used as a radical initiator in polymerization reactions and as an oxidizing agent in organic synthesis.
Biology: Investigated for its potential role in inducing oxidative stress in biological systems.
Medicine: Explored for its potential use in targeted drug delivery systems due to its ability to generate reactive oxygen species.
Industry: Utilized in the production of polymers and as a bleaching agent in the textile industry.
Mécanisme D'action
The mechanism of action of 2,4-Diphenylbutane-2-peroxol involves the cleavage of the peroxide bond to generate phenyl radicals. These radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets include unsaturated compounds and other radicals, leading to the formation of stable products.
Comparaison Avec Des Composés Similaires
Benzoyl peroxide: Another organic peroxide used as a radical initiator and in acne treatment.
Cumene hydroperoxide: Used in the production of phenol and acetone.
Di-tert-butyl peroxide: Employed as a radical initiator in polymerization reactions.
Uniqueness: 2,4-Diphenylbutane-2-peroxol is unique due to its specific structural arrangement, which imparts distinct reactivity and stability compared to other peroxides. Its ability to generate phenyl radicals makes it particularly useful in specific chemical and industrial applications.
Propriétés
Numéro CAS |
78484-95-4 |
|---|---|
Formule moléculaire |
C16H18O2 |
Poids moléculaire |
242.31 g/mol |
Nom IUPAC |
(2-hydroperoxy-4-phenylbutan-2-yl)benzene |
InChI |
InChI=1S/C16H18O2/c1-16(18-17,15-10-6-3-7-11-15)13-12-14-8-4-2-5-9-14/h2-11,17H,12-13H2,1H3 |
Clé InChI |
RDVWGOYAPDEEJV-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC1=CC=CC=C1)(C2=CC=CC=C2)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-[Butyl(2-cyanoethyl)amino]phenyl}acetamide](/img/structure/B14440945.png)

![N-[3-(Dipentylamino)phenyl]acetamide](/img/structure/B14440950.png)











